molecular formula C5H6N2O3 B1646941 3-Methoxyisoxazole-5-carboxamide CAS No. 16880-10-7

3-Methoxyisoxazole-5-carboxamide

Cat. No. B1646941
CAS RN: 16880-10-7
M. Wt: 142.11 g/mol
InChI Key: KTICMJSQEBVATD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Methoxyisoxazole-5-carboxamide is C5H6N2O3. It is a derivative of isoxazole, a heterocyclic organic compound that contains nitrogen, oxygen, and carbon in its ring structure.


Chemical Reactions Analysis

Isoxazole derivatives have been found to have potent to moderate activities against various cancer cell lines . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC50 values of 64 and 13 nM, respectively .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxyisoxazole-5-carboxamide is 142.11 g/mol.

Scientific Research Applications

Enzyme Inhibition

The carboxamide moiety in compounds like 3-Methoxyisoxazole-5-carboxamide can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property makes it a potential candidate for the development of enzyme inhibitors.

Anticancer Properties

There has been research aimed at designing and synthesizing a series of phenyl-isoxazole carboxamide derivatives to evaluate their anticancer properties . The presence of the carboxamide moiety could potentially enhance the anticancer properties of these compounds.

Drug Design

The carboxamide moiety in compounds like 3-Methoxyisoxazole-5-carboxamide can be used in the design of new drugs . Its ability to form hydrogen bonds with various enzymes and proteins can be leveraged to design drugs with specific target interactions.

Synthesis of Novel Compounds

3-Methoxyisoxazole-5-carboxamide can serve as a reactant in the synthesis of novel compounds . For instance, it can be used in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .

Preparation of Bioactive Derivatives

3-Methoxyisoxazole-5-carboxamide can be used in the preparation of aminopyrazole amide derivatives, which have shown potential as Raf kinase inhibitors in melanoma cells .

Development of Polyfunctionalized Pyrroles

3-Methoxyisoxazole-5-carboxamide can be used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization . These compounds have potential applications in various fields of medicinal chemistry.

Safety and Hazards

When handling 3-Methoxyisoxazole-5-carboxamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Therefore, the future direction in this field could involve developing alternate metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

3-methoxy-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTICMJSQEBVATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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